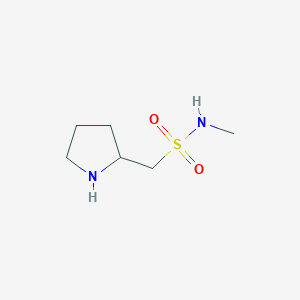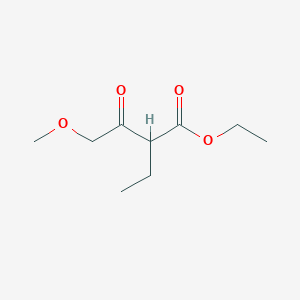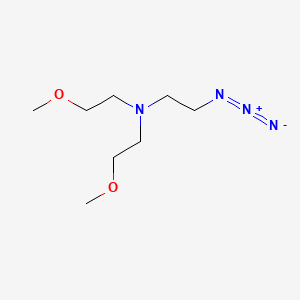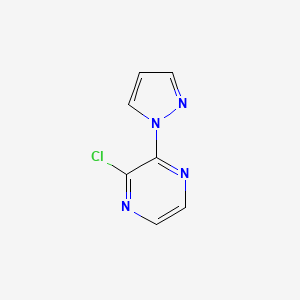
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
Vue d'ensemble
Description
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a chemical compound with the molecular formula C7H5ClN4 . It is a solid substance and is part of the pyrazine family .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” consists of a pyrazine ring with a chlorine atom and a pyrazol ring attached to it .Physical And Chemical Properties Analysis
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Anticonvulsant Activity
- A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives and evaluated their anticonvulsant activity using the “maximal electroshock seizure” (MES) test and pentylenetetrazole (PTZ) test. Some compounds showed appreciable activity in both tests (Bhandari et al., 2013).
Antibacterial and Antioxidant Properties
- Kitawat and Singh (2014) reported the synthesis of novel substituted 2-pyrazoline derivatives with antibacterial and antioxidant properties. These compounds were also evaluated for DNA binding activities, highlighting their potential in therapeutic applications (Kitawat & Singh, 2014).
Analgesic and Anti-inflammatory Activity
- A 2010 study by Girisha, Kalluraya, Narayana, and Padmashree synthesized 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines and evaluated their analgesic and anti-inflammatory activities. The results were comparable with standard drugs (Girisha et al., 2010).
Synthesis and Characterization
- Jothikrishnan, Narasimhan, and Shafi (2010) developed a simple method for the synthesis of a pyrazolyl thiazole derivative containing a piperonal moiety. This study contributes to the advancement of synthetic methods in organic chemistry (Jothikrishnan et al., 2010).
Anti-diabetic Studies
- Ibraheem, Ahmad, Ashfaq, Aslam, Khan, and Sultan (2020) synthesized new benzimidazole-pyrazoline hybrid molecules and assessed their anti-diabetic potential through α-glucosidase inhibition activity. The study shows the therapeutic potential of these compounds in diabetes management (Ibraheem et al., 2020).
Antitumor Activities
- Mohareb, El-Sayed, and Abdelaziz (2012) synthesized new pyrazole derivatives with significant antitumor activities against various human tumor cell lines. This highlights the potential use of these compounds in cancer therapy (Mohareb et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-pyrazol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANRMZFMQNMVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



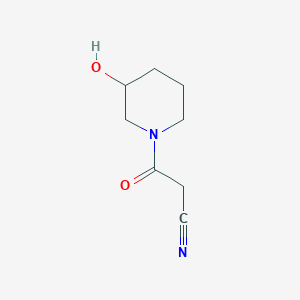
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
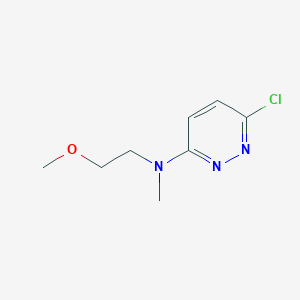
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)

